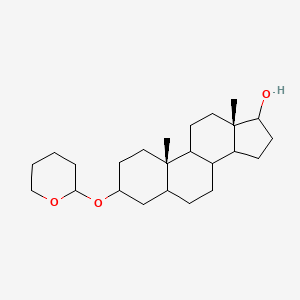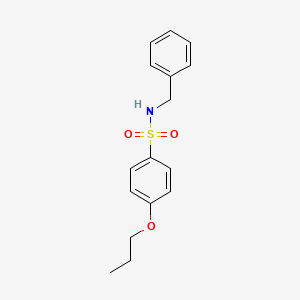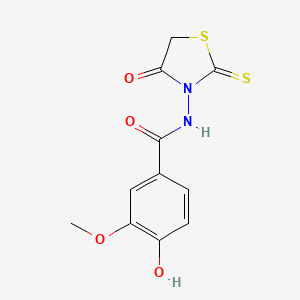
(8xi,9xi,14xi)-3-(tetrahydro-2H-pyran-2-yloxy)androstan-17-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9A,11A-DIMETHYL-7-(OXAN-2-YLOXY)-HEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-1-OL typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and subsequent functionalization. Common synthetic routes may include:
Cyclization Reactions: Formation of the cyclopenta[a]phenanthrene core through cyclization reactions.
Functional Group Transformations: Introduction of the oxan-2-yloxy group and other functional groups through various organic transformations.
Purification: Purification of the final product using techniques such as chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Batch or Continuous Flow Reactors: Use of reactors to control reaction conditions precisely.
Catalysts: Employment of catalysts to enhance reaction rates and selectivity.
Quality Control: Rigorous quality control measures to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
9A,11A-DIMETHYL-7-(OXAN-2-YLOXY)-HEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-1-OL can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents.
Substitution: Substitution of functional groups with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Solvents: Common solvents include dichloromethane (DCM), ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
科学的研究の応用
9A,11A-DIMETHYL-7-(OXAN-2-YLOXY)-HEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-1-OL has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of industrial chemicals.
作用機序
The mechanism of action of 9A,11A-DIMETHYL-7-(OXAN-2-YLOXY)-HEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-1-OL involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Binding: Interaction with cellular receptors to modulate signaling pathways.
Pathway Modulation: Affecting various biochemical pathways to exert its effects.
類似化合物との比較
Similar Compounds
Cholesterol: A structurally similar compound with a cyclopenta[a]phenanthrene core.
Steroids: A class of compounds with similar ring structures and biological activities.
Withanolides: Naturally occurring compounds with similar structural features.
Uniqueness
9A,11A-DIMETHYL-7-(OXAN-2-YLOXY)-HEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-1-OL is unique due to its specific functional groups and the presence of the oxan-2-yloxy moiety, which imparts distinct chemical and biological properties compared to other similar compounds.
特性
分子式 |
C24H40O3 |
|---|---|
分子量 |
376.6 g/mol |
IUPAC名 |
(10S,13S)-10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C24H40O3/c1-23-12-10-17(27-22-5-3-4-14-26-22)15-16(23)6-7-18-19-8-9-21(25)24(19,2)13-11-20(18)23/h16-22,25H,3-15H2,1-2H3/t16?,17?,18?,19?,20?,21?,22?,23-,24-/m0/s1 |
InChIキー |
FBKABQAUROQJTI-WAGPPBSUSA-N |
異性体SMILES |
C[C@]12CCC(CC1CCC3C2CC[C@]4(C3CCC4O)C)OC5CCCCO5 |
正規SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)OC5CCCCO5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 6-[(5E)-5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B11647960.png)

![(2E)-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B11647964.png)
![4-cyano-4-phenylbutyl [2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetate](/img/structure/B11647966.png)

![(6Z)-6-{3-ethoxy-4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11647970.png)
![N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-[N-(4-ethoxyphenyl)4-chlorobenzenesulfonamido]acetamide](/img/structure/B11647978.png)
![3-(1H-benzotriazol-1-yl)-N'-[(E)-1H-indol-3-ylmethylidene]propanehydrazide](/img/structure/B11647987.png)
![1-[3-butyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(2-methylphenoxy)ethanone](/img/structure/B11648006.png)
![ethyl 4-(5-{(1E)-2-cyano-3-[(2-methyl-5-nitrophenyl)amino]-3-oxoprop-1-en-1-yl}furan-2-yl)benzoate](/img/structure/B11648014.png)
![7-(4-chlorophenyl)-6-phenyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11648017.png)
![(5Z)-6-hydroxy-5-{[1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-3-phenylpyrimidine-2,4(3H,5H)-dione](/img/structure/B11648022.png)
![5-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11648027.png)
